THP-Mal

Description

Properties

IUPAC Name |

N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]-4-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanoylamino]heptanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H75N9O13/c1-43-34-52(75)62(85-40-46-16-10-7-11-17-46)49(71(43)4)37-67-55(78)24-29-65(70-59(82)27-32-66-58(81)28-33-74-60(83)22-23-61(74)84,30-25-56(79)68-38-50-63(53(76)35-44(2)72(50)5)86-41-47-18-12-8-13-19-47)31-26-57(80)69-39-51-64(54(77)36-45(3)73(51)6)87-42-48-20-14-9-15-21-48/h7-23,34-36H,24-33,37-42H2,1-6H3,(H,66,81)(H,67,78)(H,68,79)(H,69,80)(H,70,82) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METBHPNAPCROQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCNC(=O)CCN6C(=O)C=CC6=O)OCC7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H75N9O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1190.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

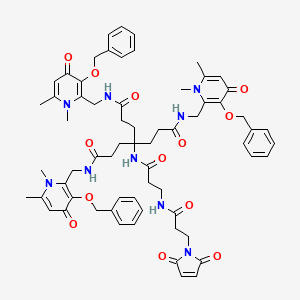

tris(hydroxypyridinone)-maleimide structure

An In-depth Technical Guide to Tris(hydroxypyridinone)-maleimide (THP-mal)

Introduction

In the landscape of modern radiopharmaceuticals, the development of efficient bifunctional chelators is paramount for the successful application of radiometals in diagnostic imaging and targeted therapy. Tris(hydroxypyridinone)-maleimide, commonly abbreviated as this compound, has emerged as a significant contender in this field. It is a bifunctional chelator designed for the rapid and stable complexation of radiometals, most notably Gallium-68 (⁶⁸Ga), while providing a reactive moiety for covalent attachment to biomolecules. This guide provides a comprehensive technical overview of the this compound structure, its application in bioconjugation and radiolabeling, and the associated experimental protocols.

Core Structure and Functional Components

The this compound molecule is an elegant fusion of two distinct functional units: a hexadentate chelating core and a thiol-reactive conjugation handle.

-

Tris(hydroxypyridinone) (THP) Core: The central component is a tripodal ligand featuring three 1,6-dimethyl-3-hydroxypyridin-4-one arms.[1] This structure forms a hexadentate chelate, meaning it can form six coordination bonds with a metal ion. Upon deprotonation, the three hydroxyl and three ketone oxygen atoms create a high-affinity binding pocket for trivalent metal ions like Gallium-68 (Ga³⁺).[1][2] The key advantage of the THP core is its ability to complex ⁶⁸Ga³⁺ with exceptional speed under mild, ambient conditions (room temperature and near-neutral pH), which is a significant improvement over traditional chelators like DOTA that often require heating.[1]

-

Maleimide Group: The chelating core is linked to a maleimide functional group. The maleimide is a highly specific and efficient reactive handle for bioconjugation.[3] It reacts selectively with sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This reaction, a Michael addition, proceeds readily at physiological pH (6.5-7.5) to form a stable thioether bond, covalently linking the THP chelator to the target biomolecule.

This dual-functionality allows this compound to act as a bridge, linking a targeting biomolecule (e.g., an antibody, peptide, or small molecule) to a positron-emitting radionuclide like ⁶⁸Ga for Positron Emission Tomography (PET) imaging.

Caption: Core components and functions of the this compound molecule.

Quantitative Data

The performance of THP-based chelators in radiolabeling and their behavior in biological systems have been quantitatively evaluated. The following tables summarize key data from relevant studies.

Table 1: Radiolabeling Performance with Gallium-68

| Parameter | Value | Conditions | Reference |

| Radiochemical Yield | >95% | <5 min, ambient temperature, pH 5.5-6.5 | |

| Specific Activity | 60–80 MBq/nmol | Generator-produced ⁶⁸Ga³⁺ | |

| Required Ligand Conc. | ~10 µM | For quantitative labeling | |

| Stability in Serum | Stable | No transchelation to serum proteins observed |

Table 2: Physicochemical and In Vivo Properties of ⁶⁸Ga-THP Conjugates

| Conjugate | logP Value | Tumor Uptake (1h p.i.) | Notes | Reference |

| [⁶⁸Ga(THP-PhNCS-RGD)] | - | 2.86 ± 0.43 %ID/g | U87MG tumor model | |

| [⁶⁸Ga(THP-NCS-RGD)] | - | 2.35 ± 0.06 %ID/g | U87MG tumor model | |

| [⁶⁸Ga(THPᴴ)] | -2.40 ± 0.02 | - | A related, more hydrophilic THP variant | |

| [⁶⁸Ga(THPᴹᵉ)] | -3.33 ± 0.02 | - | The prototypical THP chelator |

(Note: Data for RGD conjugates with isothiocyanate derivatives are presented as close analogs to maleimide conjugates, demonstrating the performance of the THP chelation system in vivo.)

Experimental Protocols

Protocol 1: Bioconjugation of this compound to a Thiol-Containing Biomolecule

This protocol outlines the general steps for conjugating this compound to a protein or peptide via a cysteine residue.

-

Preparation of Biomolecule:

-

Dissolve the thiol-containing protein or peptide in a degassed buffer at a pH of 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES, ensuring they do not contain extraneous thiol compounds. A typical protein concentration is 1-10 mg/mL.

-

If the cysteine residues are involved in disulfide bonds, they must be reduced first. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature. TCEP is preferred as it does not contain a thiol group itself.

-

Remove the excess reducing agent using a desalting column or dialysis.

-

-

Conjugation Reaction:

-

Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

-

Add the this compound solution to the prepared biomolecule solution. A 10-20 fold molar excess of the maleimide reagent over the biomolecule is recommended as a starting point, but this should be optimized for each specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove unreacted this compound and byproducts from the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or HPLC.

-

Caption: Experimental workflow for this compound bioconjugation.

Protocol 2: Radiolabeling of THP-Biomolecule Conjugate with ⁶⁸Ga

This protocol describes the exceptionally mild and efficient labeling process.

-

Preparation of Reagents:

-

Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure HCl.

-

Buffer the ⁶⁸Ga eluate to a pH of 5.5-6.5 using a suitable buffer, such as sodium acetate.

-

Prepare a solution of the purified THP-biomolecule conjugate in sterile water or a suitable buffer.

-

-

Radiolabeling Reaction:

-

Add the buffered ⁶⁸Ga³⁺ solution to the THP-biomolecule conjugate solution.

-

Incubate at ambient (room) temperature for 5 minutes. No heating is required.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) using methods like instant thin-layer chromatography (ITLC) or radio-HPLC to ensure that >95% of the radioactivity is incorporated into the conjugate.

-

The final product is typically formulated in a physiologically compatible buffer for in vivo use. Due to the high efficiency, post-labeling purification is often not necessary.

-

References

- 1. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. theranostics-2016.m.asnevents.com.au [theranostics-2016.m.asnevents.com.au]

- 3. vectorlabs.com [vectorlabs.com]

The Advent of Tris-Hydroxypyridinone (THP) Chelators: A Paradigm Shift in 68Ga-Radiopharmaceuticals

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the significant advantages of tris-hydroxypyridinone (THP) chelators for Gallium-68 (68Ga) in positron emission tomography (PET) imaging.

The landscape of medical imaging is being revolutionized by the emergence of advanced chelating agents for radiometals. Among these, tris-hydroxypyridinone (THP) chelators have demonstrated exceptional properties for complexing Gallium-68 (68Ga), a positron-emitting radionuclide with ideal characteristics for PET imaging. This guide delves into the core advantages of THP chelators, providing a technical overview supported by comparative data, detailed experimental protocols, and illustrative diagrams to underscore their potential in streamlining the production of 68Ga-radiopharmaceuticals.

Executive Summary

THP chelators offer a transformative approach to 68Ga labeling, primarily characterized by their ability to form stable complexes under remarkably mild conditions. This contrasts sharply with conventional chelators like DOTA, which necessitate harsh reaction conditions. The principal advantages of THP chelators include:

-

Rapid, Room-Temperature Labeling: 68Ga-THP complexes can be formed in under five minutes at ambient temperatures.[1][2][3][4][5]

-

Near-Neutral pH Conditions: Labeling is highly efficient at a pH range of 6-7, which is crucial for sensitive biomolecules.

-

High Radiochemical Yields at Low Precursor Concentrations: Quantitative labeling is achievable with micromolar concentrations of the THP-conjugated precursor.

-

Simplified, Kit-Based Formulations: The mild labeling conditions pave the way for simple, one-step "shake-and-shoot" kits, enhancing accessibility and ease of use in clinical settings.

-

Excellent In Vivo Stability: 68Ga-THP complexes exhibit high stability in biological systems, ensuring accurate targeting and imaging.

These features collectively address significant challenges in the production of 68Ga-radiopharmaceuticals, particularly for temperature-sensitive proteins and antibodies, and facilitate a more widespread adoption of 68Ga PET imaging.

Comparative Analysis of 68Ga Chelators

The superiority of THP chelators is best illustrated through a direct comparison with other commonly used chelating agents for 68Ga. The following tables summarize key performance indicators based on published data.

| Chelator | Labeling Temperature (°C) | Labeling Time (min) | Optimal pH | Radiochemical Yield (%) | Precursor Concentration |

| THP | Room Temperature | < 5 | 6.0 - 7.0 | > 95% | ~1-10 µM |

| DOTA | 80 - 100 | 5 - 15 | 3.5 - 5.5 | > 95% | 10 µM |

| NOTA | Room Temperature | 10 | ~ 4.4 | ~ 80% | 10 µM |

| HBED-CC | Room Temperature | 5 - 10 | 4.0 - 5.0 | > 96% | 10 µM |

Table 1: Comparison of Radiolabeling Conditions for Different 68Ga Chelators.

| Feature | THP Chelators | DOTA | Other Acyclic Chelators (e.g., HBED-CC) |

| Reaction Conditions | Mild (Room Temp, Neutral pH) | Harsh (High Temp, Acidic pH) | Mild to Moderate |

| Suitability for Sensitive Biomolecules | Excellent | Limited | Good |

| "Kit-Based" Formulation | Ideal (One-step) | Complex (Multi-step) | Potential for kits, but may require pH adjustment |

| Post-Labeling Purification | Often not required | Typically required | May be required |

Table 2: Qualitative Comparison of Key Features for 68Ga Chelators.

Experimental Protocols

The following provides a generalized methodology for the radiolabeling of a THP-conjugated peptide with 68Ga, synthesized from various published procedures.

Materials:

-

68Ge/68Ga generator

-

THP-conjugated precursor (e.g., THP-PSMA)

-

Sodium bicarbonate buffer

-

Sterile, pyrogen-free water for injection

-

Instant thin-layer chromatography (iTLC) strips

-

Mobile phase for iTLC (e.g., 0.1 M citrate buffer, pH 4.5)

-

Radio-TLC scanner or gamma counter

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector (for more detailed analysis)

Procedure:

-

Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain 68GaCl3.

-

Preparation of the Labeling Solution: In a sterile vial, dissolve the lyophilized THP-conjugated precursor and sodium bicarbonate buffer in sterile water.

-

Radiolabeling Reaction: Directly add the 68GaCl3 eluate to the vial containing the precursor and buffer. Gently mix the solution.

-

Incubation: Allow the reaction to proceed at room temperature for 5 minutes.

-

Quality Control (iTLC):

-

Spot a small aliquot of the reaction mixture onto an iTLC strip.

-

Develop the strip using the appropriate mobile phase.

-

In this system, the 68Ga-THP complex remains at the origin (Rf = 0.0), while free 68Ga moves with the solvent front (Rf = 1.0).

-

Scan the strip using a radio-TLC scanner to determine the radiochemical purity. A purity of >95% is typically considered acceptable.

-

-

Quality Control (Radio-HPLC) (Optional but Recommended):

-

Inject an aliquot of the final product onto a suitable HPLC column (e.g., C18).

-

Elute with an appropriate gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).

-

The radio-chromatogram should show a single major peak corresponding to the 68Ga-THP-conjugate.

-

Visualizing the Advantages and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to THP chelators for 68Ga.

References

- 1. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 68Ga-THP-PSMA: A PET Imaging Agent for Prostate Cancer Offering Rapid, Room-Temperature, 1-Step Kit-Based Radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 68Ga-THP-PSMA: a PET imaging agent for prostate cancer offering rapid, room temperature, one-step kit-based radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Application of THP-Mal in PET Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of targeted radiopharmaceuticals is a cornerstone of precision medicine, enabling non-invasive in vivo visualization and quantification of biological processes at the molecular level. Positron Emission Tomography (PET) stands out for its high sensitivity and quantitative accuracy. A critical component in the design of PET tracers, particularly for peptides and proteins, is the choice of the bifunctional chelator used to securely bind the positron-emitting radionuclide. Tris(hydroxypyridinone), or THP, has emerged as a superior chelating agent for Gallium-68 (⁶⁸Ga), a widely used PET isotope. The maleimide-functionalized derivative, THP-Mal, offers a streamlined approach for the site-specific conjugation of THP to cysteine residues on biomolecules. This guide provides an in-depth overview of the core chemistry of this compound, its advantages in radiopharmaceutical development, detailed experimental protocols, and a summary of its application in PET imaging, with a focus on targeting the αvβ3 integrin and the prostate-specific membrane antigen (PSMA).

Introduction to this compound Chemistry

This compound is a bifunctional chelator designed for the efficient development of PET imaging agents. It comprises two key functional moieties:

-

Tris(hydroxypyridinone) (THP): This hexadentate chelator exhibits a high affinity and selectivity for trivalent metal ions, most notably Gallium-68 (⁶⁸Ga). A significant advantage of the THP chelator is its ability to rapidly and quantitatively complex ⁶⁸Ga at room temperature and neutral pH.[1] This is in stark contrast to more traditional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which often necessitate heating and acidic conditions for efficient radiolabeling, potentially compromising the integrity of sensitive biomolecules.[2]

-

Maleimide: This functional group provides a mechanism for covalent attachment to biomolecules. Maleimides react specifically with free sulfhydryl (thiol) groups, which are present in the amino acid cysteine.[3] This allows for the site-specific conjugation of the THP chelator to cysteine residues within a peptide or protein sequence, ensuring a homogenous and well-defined final product.

The combination of these two functionalities in this compound makes it an ideal tool for the development of ⁶⁸Ga-labeled peptide and protein-based PET tracers under mild, biocompatible conditions.

Key Advantages of this compound in PET Tracer Development

The use of this compound for the synthesis of ⁶⁸Ga-labeled PET tracers offers several distinct advantages:

-

Mild Radiolabeling Conditions: The ability to perform radiolabeling at room temperature and neutral pH preserves the structure and function of sensitive biomolecules like antibodies and peptides.

-

Rapid Reaction Kinetics: Radiolabeling with ⁶⁸Ga is typically complete within minutes, a crucial factor given the short half-life of ⁶⁸Ga (68 minutes).[3]

-

High Radiochemical Yield and Purity: this compound consistently enables high radiochemical yields, often exceeding 95%, minimizing the need for complex purification steps.[3]

-

Site-Specific Conjugation: The maleimide group's reactivity towards cysteine residues allows for precise control over the conjugation site, leading to a more uniform product with predictable in vivo behavior.

-

"Kit-Type" Preparations: The simplicity and robustness of the this compound labeling procedure make it amenable to the development of "kit-type" formulations, where the non-radioactive components can be pre-packaged, and the radiotracer prepared on-demand by simply adding the ⁶⁸Ga eluate from a generator. This significantly simplifies the radiopharmaceutical production process in a clinical setting.

Experimental Protocols

General Protocol for this compound Conjugation to a Cysteine-Containing Peptide/Protein

This protocol outlines the general steps for conjugating this compound to a peptide or protein containing a free cysteine residue.

Materials:

-

Cysteine-containing peptide or protein

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

-

Peptide/Protein Preparation:

-

Dissolve the cysteine-containing peptide or protein in degassed conjugation buffer to a final concentration of 1-5 mg/mL.

-

If the peptide/protein contains disulfide bonds that need to be reduced to expose the cysteine thiol group, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: If using DTT, it must be removed prior to adding the maleimide.

-

-

This compound Solution Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the peptide/protein solution to achieve a 10-20 fold molar excess of this compound.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against the conjugation buffer.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC.

-

-

Storage:

-

Store the purified this compound conjugate at -20°C or -80°C.

-

Protocol for ⁶⁸Ga-Radiolabeling of a this compound Conjugate

This protocol describes a one-step, room temperature radiolabeling procedure for a this compound conjugated biomolecule.

Materials:

-

This compound conjugated peptide/protein

-

⁶⁸Ge/⁶⁸Ga generator

-

Sodium bicarbonate solution (e.g., 0.5 M) or Ammonium Acetate buffer (1 M) for pH adjustment

-

Saline for injection

-

Quality control system: Instant thin-layer chromatography (ITLC) and/or radio-HPLC

Procedure:

-

⁶⁸Ga Elution:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

-

-

pH Adjustment:

-

Neutralize the acidic ⁶⁸Ga eluate to a pH of 6.5-7.5 by adding a calculated volume of sodium bicarbonate solution or ammonium acetate buffer.

-

-

Radiolabeling Reaction:

-

In a sterile vial, add the desired amount of the this compound conjugate (typically 5-20 µg).

-

Add the neutralized ⁶⁸Ga solution to the vial containing the conjugate.

-

Gently mix and incubate at room temperature for 5-10 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using ITLC and/or radio-HPLC.

-

For ITLC, a common mobile phase is 50 mM EDTA, where the ⁶⁸Ga-THP-Mal conjugate remains at the origin, and free ⁶⁸Ga moves with the solvent front.

-

For radio-HPLC, a size-exclusion or reverse-phase column can be used to separate the labeled product from any impurities.

-

Protocol for In Vivo PET/CT Imaging and Biodistribution

This protocol provides a general framework for preclinical PET/CT imaging and ex vivo biodistribution studies using a ⁶⁸Ga-THP-Mal tracer.

Materials:

-

⁶⁸Ga-labeled this compound tracer

-

Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)

-

Anesthesia (e.g., isoflurane)

-

PET/CT scanner

-

Gamma counter

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using isoflurane (e.g., 2-3% in oxygen).

-

-

Tracer Administration:

-

Administer a defined amount of the ⁶⁸Ga-labeled this compound tracer (e.g., 5-10 MBq) via intravenous injection (e.g., tail vein).

-

-

PET/CT Imaging:

-

Position the animal in the PET/CT scanner.

-

Acquire dynamic or static PET scans at specified time points post-injection (e.g., 30, 60, 90, 120 minutes).

-

Perform a CT scan for anatomical co-registration.

-

-

Image Analysis:

-

Reconstruct the PET images and co-register them with the CT images.

-

Draw regions of interest (ROIs) over the tumor and various organs to quantify tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

-

-

Ex Vivo Biodistribution:

-

At the final imaging time point, euthanize the animal.

-

Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the tracer uptake in each tissue as %ID/g.

-

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing THP-based chelators for ⁶⁸Ga-PET imaging.

Table 1: Radiolabeling and In Vitro Performance of ⁶⁸Ga-THP Conjugates

| Conjugate | Radiolabeling Conditions | Radiochemical Yield (%) | Specific Activity (MBq/nmol) | IC50 (nM) | Target | Cell Line |

| ⁶⁸Ga-THP-PSMA | 5 min, Room Temp, pH ~7 | >95 | Not Reported | 361 ± 60 | PSMA | DU145-PSMA |

| ⁶⁸Ga-THP-mal-J591c-scFv | 5 min, Room Temp, pH ~7 | >95 | Not Reported | 31.5 | PSMA | DU145-PSMA |

| ⁶⁸Ga-THP-(RGD)₃ | Not Specified | >95 | Not Reported | Not Reported | αvβ3 integrin | SK-RC-52 |

Table 2: In Vivo Tumor Uptake and Biodistribution of ⁶⁸Ga-THP Conjugates (%ID/g at 1 hour post-injection)

| Conjugate | Tumor Model | Tumor | Blood | Liver | Kidneys | Muscle |

| ⁶⁸Ga-THP-PSMA | DU145-PSMA xenograft | 5.3 ± 0.1 (%ID/cm³) | ~0.5 (%ID/cm³) | ~1.0 (%ID/cm³) | ~15 (%ID/cm³) | ~0.2 (%ID/cm³) |

| ⁶⁸Ga-THP-mal-J591c-scFv | DU145-PSMA xenograft | 5.4 ± 0.5 | Not Reported | Not Reported | Not Reported | Not Reported |

| ⁶⁸Ga-THP-(RGD)₃ | SK-RC-52 xenograft | 5.3 ± 0.6 | 0.4 ± 0.1 | 0.8 ± 0.1 | 2.5 ± 0.7 | 0.3 ± 0.1 |

| ⁶⁸Ga-THP-(RGD)₃ | FaDu xenograft | 2.2 ± 0.7 | 0.4 ± 0.1 | 0.7 ± 0.1 | 2.3 ± 0.3 | 0.3 ± 0.1 |

Data presented as mean ± standard deviation where available. Note that some values for ⁶⁸Ga-THP-PSMA are reported as %ID/cm³.

Visualizing Biological Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound based PET tracers discussed in this guide.

Caption: Simplified αvβ3 Integrin Signaling Pathway.

Caption: Simplified PSMA-mediated Signaling Pathway.

Experimental Workflows

The following diagrams outline the key experimental workflows described in this guide.

Caption: Workflow for this compound Conjugation and Radiolabeling.

Caption: Workflow for Preclinical PET Imaging and Biodistribution.

Conclusion

This compound has established itself as a highly effective and versatile bifunctional chelator for the development of ⁶⁸Ga-labeled PET tracers. Its ability to facilitate rapid, one-step radiolabeling under mild conditions addresses a significant challenge in the production of radiopharmaceuticals, particularly for sensitive biomolecules. The successful application of this compound in the development of tracers for imaging key cancer biomarkers such as αvβ3 integrin and PSMA underscores its potential for broad utility in oncology and other disease areas. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the advantages of this compound chemistry for the advancement of novel PET imaging agents.

References

- 1. 68Ga-THP-PSMA: a PET imaging agent for prostate cancer offering rapid, room temperature, one-step kit-based radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Tris(hydroxypyridinone)-Maleimide (THP-Mal)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Tris(hydroxypyridinone)-Maleimide (THP-Mal), a bifunctional chelator increasingly utilized in the field of nuclear medicine and bioconjugation. This document details its physicochemical characteristics, synthesis, and application in radiolabeling, with a focus on practical experimental protocols and data presentation for research and development purposes.

Core Chemical Properties of this compound

This compound is a hexadentate chelator designed for the stable complexation of trivalent metal ions, most notably Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[1] Its structure features three hydroxypyridinone units that provide a high affinity for Ga³⁺, and a maleimide functional group that allows for covalent conjugation to biomolecules via thiol-reactive chemistry, typically with cysteine residues.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its Gallium complex. Data for closely related Tris(hydroxypyridinone) (THP) analogues are included for comparison, as specific experimental data for this compound on certain parameters are not widely published.

| Property | Value (this compound) | Notes and Comparative Data (Other THP Chelators) |

| Molecular Formula | C₄₄H₅₇N₉O₁₃ | As provided by commercial suppliers.[2] |

| Molecular Weight | 919.41 g/mol | As provided by commercial suppliers.[2] |

| CAS Number | 1314929-99-1 | A key identifier for this specific chemical entity. |

| Appearance | White to off-white powder | Based on supplier information.[2] |

| pKa | Not explicitly reported for this compound. | The pKa values for THP chelators are described as intrinsic protonation constants, representing the average pKa of the three hydroxypyridinone units. For 3,4-HP derivatives, the hydroxyl group typically has a pKa between 9.5 and 9.9.[3] |

| logP (Octanol/Water) | Not explicitly reported for this compound. | For the [⁶⁸Ga(THPᴴ)] complex, the logP value is -2.40 ± 0.02, and for [⁶⁸Ga(THPᴹᵉ)], it is -3.33 ± 0.02, indicating both are highly hydrophilic. It is expected that this compound and its Ga-complex are also highly hydrophilic. |

| Solubility | Not quantitatively detailed in public literature. | General protocols suggest dissolving maleimide derivatives in anhydrous DMSO or DMF to prepare stock solutions for conjugation reactions. The high hydrophilicity of related Ga-THP complexes suggests good aqueous solubility. |

Stability of the ⁶⁸Ga-THP-Mal Complex

The stability of the radiolabeled complex is critical for in vivo imaging applications. Studies have demonstrated the high stability of ⁶⁸Ga-THP conjugates:

| Condition | Observation |

| In Human Serum | ⁶⁸Ga-THP-PSMA, a conjugate made with a THP chelator, was found to be stable in human serum for over 6 hours. Another related complex, [⁶⁷Ga(THPᴴ)], was stable in serum for at least 8 days with no signs of transchelation to serum proteins. |

| In Vivo | ⁶⁸Ga-labeled conjugates of a maleimide derivative of THP demonstrated high in vivo stability over 90 minutes with respect to the integrity of the metal complex. In vivo PET imaging of mice injected with [⁶⁸Ga(THPᴴ)] showed rapid renal excretion of the intact complex. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, bioconjugation, and radiolabeling of this compound.

Synthesis of this compound

Protocol for Conjugation of this compound to Thiol-Containing Biomolecules (e.g., Proteins, Peptides)

This protocol is a generalized procedure based on standard maleimide conjugation chemistry.

Materials:

-

This compound

-

Thiol-containing protein or peptide

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the Biomolecule:

-

Dissolve the thiol-containing protein or peptide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to free up thiol groups, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.

-

-

Prepare the this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the biomolecule solution to achieve a 10-20 fold molar excess of this compound.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or extensive dialysis against an appropriate buffer.

-

Protocol for ⁶⁸Ga Radiolabeling of this compound Conjugates

A key advantage of THP chelators is the ability to perform radiolabeling under mild conditions.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

This compound conjugated biomolecule

-

Ammonium acetate buffer (1 M) or Sodium bicarbonate

-

Sterile water or saline

-

Quality control system (e.g., instant thin-layer chromatography (ITLC), HPLC)

Procedure:

-

Elution of ⁶⁸Ga:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

-

-

Radiolabeling Reaction:

-

In a sterile vial, combine the this compound conjugated biomolecule (e.g., 5-80 µg).

-

Add the ⁶⁸Ga eluate directly to the vial.

-

Immediately add a buffer such as ammonium acetate or sodium bicarbonate to adjust the pH to approximately 5-7.

-

Incubate at room temperature for 5 minutes.

-

-

Quality Control:

-

Determine the radiochemical yield using ITLC or HPLC. For this compound conjugates, labeling yields of >95% are typically achieved without the need for post-labeling purification.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for the conjugation of this compound to a thiol-containing protein.

Caption: Kit-based radiolabeling workflow for ⁶⁸Ga-THP-Mal conjugates.

Mechanism of Action

The functionality of this compound is based on two distinct chemical principles:

-

Bioconjugation: The maleimide group is an electrophile that undergoes a highly specific Michael addition reaction with the nucleophilic thiol group of a cysteine residue on a protein or peptide. This forms a stable thioether bond, covalently linking the chelator to the biomolecule of interest. This reaction is most efficient at a pH range of 7.0-7.5.

-

Chelation: The three deprotonated hydroxypyridinone moieties of the THP core act as a hexadentate ligand, wrapping around and coordinating with the Ga³⁺ ion through their oxygen atoms. This forms a highly stable, thermodynamically favorable complex that sequesters the radiometal, preventing its release in vivo. The chelation is rapid and efficient at room temperature and near-neutral pH.

Caption: Logical relationship of this compound's dual functional components.

References

An In-depth Technical Guide to the Safety and Handling of THP-Mal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental use of THP-Mal, a bifunctional chelator primarily utilized in the development of radiopharmaceuticals. The information is intended for laboratory personnel experienced in handling chemical and biological materials.

Core Properties of this compound

This compound, or Tris(hydroxypyron)e-Maleimide, is a specialized chemical reagent designed for the conjugation of the tris(hydroxypyron)e chelator to biomolecules containing free sulfhydryl groups, such as cysteine residues in peptides and antibodies. Its primary application is in the chelation of radiometals, particularly Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging.[1][2][3][4][5]

| Property | Value | Source |

| Chemical Name | Tris(hydroxypyron)e-Maleimide | |

| Molecular Formula | C₄₄H₅₇N₉O₁₃ | |

| Molecular Weight | 919.41 g/mol | |

| Appearance | White to off-white powder | |

| Primary Application | Efficient chelator for ⁶⁸Ga for peptide and antibody labeling | |

| Reactivity | Specific reactivity toward sulfhydryl (-SH) groups |

Safety and Hazard Information

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 3 (Assumed) | Toxic if swallowed. |

| Skin Corrosion/Irritation | Category 1B (Assumed) | Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 (Assumed) | Causes serious eye damage. |

| Skin Sensitization | Category 1 (Assumed) | May cause an allergic skin reaction. |

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage are crucial to maintain the stability and reactivity of this compound. The maleimide group is susceptible to hydrolysis, especially in aqueous solutions.

| Condition | Powder | Stock Solution |

| Temperature | -20°C | -20°C or -80°C |

| Light | Store in the dark, avoid prolonged exposure | Protect from light |

| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen) | N/A |

| Moisture | Desiccate | Use anhydrous solvents |

| Recommended Solvents | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) |

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol is based on the successful conjugation of this compound to a single-chain variable fragment (scFv) of the J591 antibody.

Materials:

-

Antibody or peptide with a free cysteine residue

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation:

-

If the antibody has disulfide bonds that need to be reduced to generate free thiols, treat the antibody with a 10-100-fold molar excess of TCEP in the reaction buffer.

-

Incubate for 20-30 minutes at room temperature.

-

Remove excess TCEP using a desalting column.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the prepared antibody solution. A 10-20 fold molar excess of this compound over the antibody is a common starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove unreacted this compound and byproducts by passing the reaction mixture through a pre-equilibrated SEC column.

-

Collect the fractions containing the purified antibody-THP-Mal conjugate.

-

-

Storage of the Conjugate:

-

For short-term storage (up to 1 week), store the conjugate at 2-8°C, protected from light.

-

For long-term storage, add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C or -80°C.

-

Protocol for ⁶⁸Ga Radiolabeling of this compound Conjugated Antibody

This protocol is adapted from the labeling of ⁶⁸Ga-THP-Mal-J591c-scFv.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

This compound conjugated antibody

-

Ammonium acetate buffer (2 M)

-

Saline (0.9%)

Procedure:

-

⁶⁸Ga Elution and Buffering:

-

Elute ⁶⁸Ga from the generator according to the manufacturer's instructions.

-

Immediately buffer the acidic ⁶⁸Ga eluate with ammonium acetate to a pH of 5-7.

-

-

Radiolabeling:

-

Add the buffered ⁶⁸Ga solution to the this compound conjugated antibody.

-

Incubate for 5-10 minutes at room temperature. Labeling with this compound is rapid and occurs under mild conditions.

-

-

Quality Control:

-

Assess the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or radio-HPLC.

-

Visualizations

Caption: Chemical Structure of this compound.

Caption: Workflow for Antibody Conjugation and Radiolabeling.

Caption: Thiol-Maleimide Conjugation Reaction.

Caption: Potential Hydrolytic Degradation of Maleimide.

References

- 1. researchgate.net [researchgate.net]

- 2. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen | springermedizin.de [springermedizin.de]

- 3. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen | springermedicine.com [springermedicine.com]

- 4. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for THP-Mal Conjugation to Cysteine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to peptides is a cornerstone of modern drug development and research, enabling the creation of targeted therapeutics, diagnostic agents, and research tools. Tris(hydroxypyronate)-maleimide (THP-Mal) is a bifunctional chelator that combines the robust cysteine-reactive maleimide group with a powerful chelating agent for trivalent metal ions, most notably Gallium-68 (⁶⁸Ga). This combination makes this compound an invaluable tool for the development of peptide-based radiopharmaceuticals for Positron Emission Tomography (PET) imaging.

These application notes provide a comprehensive guide to the conjugation of this compound to cysteine-containing peptides, including detailed protocols, data on reaction efficiency and stability, and methods for subsequent radiolabeling.

Core Concepts of this compound Cysteine Conjugation

The conjugation of this compound to a cysteine-containing peptide relies on the specific and efficient reaction between the maleimide group of this compound and the sulfhydryl (thiol) group of a cysteine residue. This Michael addition reaction forms a stable thioether bond, covalently linking the THP chelator to the peptide.

The reaction is most efficient at a pH range of 6.5-7.5. Below this range, the thiol group is protonated and less nucleophilic, while above this range, competing reactions such as hydrolysis of the maleimide group can occur. For peptides with an N-terminal cysteine, the initial succinimidyl thioether adduct can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring, which can reduce the likelihood of retro-Michael addition and thiol exchange reactions in vivo.[1][2][3]

Quantitative Data Summary

The efficiency of this compound conjugation and the stability of the resulting conjugate are critical parameters for successful application. The following tables summarize key quantitative data derived from studies on maleimide-thiol conjugations and THP chelators.

| Parameter | Value/Range | Conditions | Reference(s) |

| Optimal pH for Conjugation | 6.5 - 7.5 | Aqueous buffer | [4] |

| Recommended Molar Ratio (this compound:Peptide) | 2:1 to 35:1 | Dependent on peptide and scale | [1] |

| Typical Reaction Time | 30 min - 4 hours | Room temperature | |

| Conjugation Efficiency | 58% - >95% | Varies with peptide, molar ratio, and reaction time | |

| ⁶⁸Ga-Radiolabeling Efficiency | >95% | Room temperature, 5 min | |

| Stability of Thioether Bond | Stable | Physiological conditions | |

| Stability of ⁶⁸Ga-THP Complex | High in vivo stability over 90 min | Serum at 37°C |

Table 1: Key Parameters for this compound Conjugation and Radiolabeling.

| Property | Thiosuccinimide Linkage | Thiazine Linkage (from N-terminal Cys) |

| Formation | Standard maleimide-cysteine reaction | Rearrangement from thiosuccinimide at N-terminal Cys |

| Stability | Prone to retro-Michael reaction and thiol exchange | Markedly slower degradation and reduced thiol exchange |

| Susceptibility to Glutathione Adduct Formation | Higher | Over 20 times less susceptible |

Table 2: Comparison of Thiosuccinimide and Thiazine Linkage Stability.

Experimental Protocols

Protocol 1: this compound Conjugation to a Cysteine-Containing Peptide

This protocol provides a general method for the conjugation of this compound to a peptide containing a cysteine residue. Optimization of molar ratios and reaction times may be necessary for specific peptides.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Degassed conjugation buffer (e.g., 100 mM phosphate buffer with 150 mM NaCl and 10 mM EDTA, pH 7.0)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Quenching solution (e.g., 1 M N-acetylcysteine or L-cysteine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.

-

If the peptide contains disulfide bonds, reduction is necessary. Add a 10- to 30-fold molar excess of TCEP solution to the peptide solution. Incubate for 30-60 minutes at room temperature.

-

-

This compound Preparation:

-

Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the peptide solution to achieve a desired molar excess (a starting point of 10-fold molar excess is recommended).

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring, protected from light.

-

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted this compound, add a quenching solution to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the this compound-peptide conjugate from unreacted peptide, excess this compound, and quenching reagent using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Use a suitable C18 column and a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the conjugated peptide.

-

-

Characterization and Storage:

-

Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

-

Lyophilize the pure fractions and store the this compound-peptide conjugate at -20°C or -80°C.

-

Protocol 2: ⁶⁸Ga-Radiolabeling of this compound-Peptide Conjugate

This protocol describes a rapid and efficient method for radiolabeling the this compound-peptide conjugate with ⁶⁸Ga for PET imaging applications.

Materials:

-

This compound-peptide conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

Sterile, metal-free water and saline

-

Ammonium acetate buffer (1 M, pH 5-7)

-

Radiochemical purity analysis system (e.g., radio-HPLC or iTLC)

Procedure:

-

⁶⁸Ga Elution:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

-

-

Radiolabeling Reaction:

-

In a sterile, metal-free vial, add the desired amount of this compound-peptide conjugate (e.g., 10-50 µg) dissolved in sterile water or saline.

-

Add the ⁶⁸Ga eluate to the peptide solution.

-

Immediately add ammonium acetate buffer to adjust the pH to 5-7.

-

Incubate the reaction mixture for 5 minutes at room temperature. No heating is required.

-

-

Quality Control:

-

Determine the radiochemical purity of the ⁶⁸Ga-THP-Mal-peptide by radio-HPLC or instant thin-layer chromatography (iTLC).

-

For iTLC, a typical mobile phase is 50 mM EDTA to separate the labeled peptide from free ⁶⁸Ga.

-

-

Formulation for In Vivo Use:

-

If the radiochemical purity is >95%, the product can be formulated for in vivo use by dilution with sterile saline or a suitable buffer. No further purification is typically necessary.

-

Visualizations

Caption: Workflow for this compound conjugation and radiolabeling.

Caption: Targeted delivery and imaging with a ⁶⁸Ga-THP-Mal-peptide.

Caption: Conjugation outcome based on cysteine position.

References

- 1. researchgate.net [researchgate.net]

- 2. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for 68Ga Labeling with THP-Mal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for positron emission tomography (PET) imaging. Its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator system, short half-life (68 minutes), and favorable decay characteristics make it ideal for clinical applications. The development of effective chelators is crucial for the stable incorporation of ⁶⁸Ga into targeting molecules such as peptides and antibodies. Tris(hydroxypyridinone) maleimide (THP-Mal) is a bifunctional chelator that offers a simple, rapid, and efficient method for ⁶⁸Ga labeling under mild conditions.[1][2][3] This "kit-based" approach allows for one-step labeling at room temperature and neutral pH, often obviating the need for post-labeling purification.[1][4] This protocol provides a detailed methodology for the ⁶⁸Ga labeling of molecules functionalized with this compound.

Principle of the Method

The this compound chelator possesses a maleimide group that can be covalently conjugated to a thiol (-SH) group on a targeting molecule, such as a cysteine residue on a peptide or antibody. The tris(hydroxypyridinone) component of the chelator provides a high-affinity binding site for the trivalent gallium-68 cation (⁶⁸Ga³⁺). The labeling reaction is a straightforward complexation that proceeds rapidly under ambient conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the ⁶⁸Ga labeling protocol using this compound, as reported in the literature.

Table 1: Radiolabeling Performance

| Parameter | Value | Reference |

| Radiolabeling Yield | > 95% | |

| Reaction Time | < 5 minutes | |

| Reaction Temperature | Room Temperature | |

| pH | Neutral (5.0 - 7.0) | |

| Specific Activity | 60 - 80 MBq/nmol |

Table 2: Quality Control Parameters

| Parameter | Method | Specification | Reference |

| Radiochemical Purity | iTLC, Radio-HPLC | > 95% | |

| Free ⁶⁸Ga | iTLC, Radio-HPLC | < 5% | |

| Serum Stability | Incubation in human serum followed by iTLC/SDS-PAGE | Stable for several hours |

Experimental Protocols

Materials and Equipment

-

⁶⁸Ge/⁶⁸Ga generator

-

This compound conjugated targeting molecule (e.g., peptide, antibody)

-

Ammonium acetate buffer (1 M or 2 M)

-

Sterile, pyrogen-free water for injection or saline

-

Cation exchange cartridge (optional, for ⁶⁸Ga pre-purification)

-

5 M NaCl / 5.5 M HCl solution (for elution from cation exchange cartridge)

-

Vortex mixer

-

Radio-TLC scanner or gamma counter

-

Radio-HPLC system (for detailed analysis)

-

Instant thin-layer chromatography (iTLC) strips (e.g., ITLC-SG)

-

Mobile phase for iTLC (e.g., 0.1 M citrate buffer, pH 5.5)

⁶⁸Ga Elution and Preparation

Two primary methods can be employed for preparing the ⁶⁸Ga eluate:

Method A: Direct Elution

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

-

The acidic ⁶⁸GaCl₃ eluate can be used directly in the labeling reaction, with subsequent pH adjustment using a buffer.

Method B: Pre-concentration and Purification (Optional)

For generators that may have higher levels of metallic impurities or for protocols requiring a smaller reaction volume, a pre-concentration step can be beneficial.

-

Condition a cation exchange cartridge (e.g., BondElut SCX) with 5.5 M HCl.

-

Load the ⁶⁸GaCl₃ eluate onto the cartridge.

-

Elute the trapped ⁶⁸Ga³⁺ with a small volume (e.g., 0.5 mL) of 5 M NaCl containing 12.5 µL of 5.5 M HCl.

⁶⁸Ga Labeling Protocol

This protocol is a general guideline and may require optimization for specific this compound conjugated molecules.

-

In a sterile vial, dissolve the this compound conjugated molecule in a suitable buffer or water to a concentration of 0.25 - 1 µg/µL.

-

Add the prepared ⁶⁸Ga eluate (containing 60-100 MBq of ⁶⁸Ga) to the vial containing the this compound conjugate.

-

Immediately add ammonium acetate buffer to adjust the pH of the reaction mixture to between 5.0 and 7.0. The final volume will depend on the starting volume and acidity of the ⁶⁸Ga eluate.

-

Gently vortex the reaction mixture.

-

Incubate at room temperature for 5 minutes.

-

The labeled product is typically ready for use without further purification, provided quality control specifications are met.

Quality Control

Instant Thin-Layer Chromatography (iTLC)

-

Spot a small aliquot (1-2 µL) of the reaction mixture onto an iTLC strip.

-

Develop the strip using a suitable mobile phase, such as 0.1 M citrate buffer (pH 5.5).

-

In this system, the ⁶⁸Ga-THP-Mal labeled conjugate will remain at the origin (Rf < 0.1), while free ⁶⁸Ga will migrate with the solvent front (Rf > 0.8).

-

Analyze the strip using a radio-TLC scanner to determine the radiochemical purity.

Radio-High-Performance Liquid Chromatography (Radio-HPLC)

For a more detailed analysis of radiochemical purity and to identify potential aggregates or other radiolabeled species, radio-HPLC is recommended. A size-exclusion or reverse-phase column can be used depending on the nature of the labeled molecule.

Serum Stability

-

Incubate an aliquot of the final labeled product with fresh human serum at 37°C.

-

At various time points (e.g., 0, 30, 60, 120 minutes), take samples and analyze by iTLC or SDS-PAGE to assess the stability and potential for transchelation of ⁶⁸Ga to serum proteins.

Visualizations

Experimental Workflow

Caption: Workflow for ⁶⁸Ga labeling with this compound.

Logical Relationship of Key Components

Caption: Core principle of ⁶⁸Ga-THP-Mal labeling.

References

- 1. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.ymaws.com [cdn.ymaws.com]

Application Notes and Protocols for THP-Mal Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern drug development, diagnostics, and life sciences research. It involves the covalent linking of two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. The maleimide-thiol reaction is one of the most widely used methods for bioconjugation due to its high selectivity and efficiency under mild, physiological conditions.

This document provides detailed protocols and application notes for the use of maleimide-functionalized molecules, exemplified by Tris(hydroxypyridinone)-Maleimide (THP-Mal), for conjugation to thiol-containing biomolecules such as proteins, peptides, and antibodies. This compound is a bifunctional chelator that incorporates a maleimide group for covalent attachment to thiol-containing molecules and a THP moiety for chelating radiometals like Gallium-68, making it particularly relevant for applications in PET imaging.[1] However, the principles and protocols described herein are broadly applicable to any maleimide-containing reagent for conjugation to cysteine residues or other sources of free thiols.

Principle of Maleimide-Thiol Bioconjugation

The bioconjugation process is based on the Michael addition reaction, where the maleimide group reacts with a sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide, to form a stable thioether bond.[2][3] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[2] Above pH 7.5, maleimides can also react with primary amines (e.g., lysine residues), leading to a loss of selectivity.[2]

Applications in Research and Drug Development

The versatility of maleimide-thiol chemistry has led to its adoption in a wide array of applications:

-

Antibody-Drug Conjugates (ADCs): Covalently attaching potent cytotoxic drugs to monoclonal antibodies that target tumor-specific antigens.

-

PEGylation: Modifying therapeutic proteins or peptides with polyethylene glycol (PEG) to improve their pharmacokinetic properties, such as increasing circulation half-life.

-

Fluorescent Labeling: Attaching fluorescent dyes to proteins or antibodies for use in immunoassays, microscopy, and flow cytometry.

-

Immobilization: Attaching proteins to surfaces for applications in biosensors and affinity chromatography.

-

Radiolabeling: As with this compound, conjugating chelating agents to biomolecules for applications in medical imaging (PET, SPECT) and radiotherapy.

Experimental Protocols

Protocol 1: Preparation of Thiol-Containing Protein/Peptide

For successful conjugation, the target biomolecule must have an available free thiol group. In proteins, these are typically the side chains of cysteine residues.

1.1. Reduction of Disulfide Bonds (if necessary): Many cysteine residues in proteins exist as disulfide bonds, which are unreactive with maleimides. A reduction step is necessary to cleave these bonds and generate free thiols.

-

Reagents:

-

Protein/peptide solution (1-10 mg/mL in a degassed, amine-free buffer such as PBS, HEPES, or MOPS at pH 7.0-7.5).

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it is stable, odorless, and does not need to be removed before the conjugation step.

-

-

Procedure:

-

Prepare a stock solution of TCEP (e.g., 500 mM in water).

-

Add a 10- to 100-fold molar excess of TCEP to the protein solution.

-

Incubate for 30-60 minutes at room temperature. To prevent re-oxidation of the thiols, it is recommended to perform this step under an inert gas atmosphere (e.g., nitrogen or argon).

-

If using DTT, it must be removed before adding the maleimide reagent, typically by size-exclusion chromatography (e.g., a desalting column).

-

Protocol 2: this compound Bioconjugation

This protocol describes the conjugation of a maleimide-functionalized molecule (e.g., this compound) to a prepared thiol-containing biomolecule.

-

Reagents:

-

Reduced thiol-containing protein/peptide from Protocol 1.

-

This compound (or other maleimide reagent) stock solution (e.g., 10 mM in anhydrous DMSO or DMF). Prepare this solution immediately before use to minimize hydrolysis of the maleimide group.

-

-

Procedure:

-

Add the maleimide stock solution to the reduced protein solution while gently stirring or vortexing. The optimal molar ratio of maleimide to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common for antibodies. For smaller molecules like peptides or nanobodies, optimal ratios can be much lower, in the range of 2:1 to 5:1.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.

-

Protocol 3: Purification of the Bioconjugate

After the conjugation reaction, it is crucial to remove unreacted maleimide reagent and any byproducts.

-

Methods:

-

Size-Exclusion Chromatography (SEC) / Desalting Columns: This is the most common method for separating the larger bioconjugate from smaller, unreacted molecules.

-

Dialysis: Effective for removing small molecule impurities, but can be time-consuming.

-

High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): Can be used for both purification and analysis of the conjugate.

-

Affinity Chromatography: If the biomolecule has a tag, this can be a highly specific method of purification.

-

Protocol 4: Characterization of the Bioconjugate

The purified bioconjugate should be characterized to determine the success of the conjugation and the properties of the final product.

-

Techniques:

-

UV-Vis Spectroscopy: To determine the concentration of the protein and the degree of labeling (if the attached molecule has a distinct absorbance).

-

Mass Spectrometry (MS): To confirm the covalent attachment and determine the number of molecules conjugated per protein. MALDI-TOF and ESI-MS are commonly used.

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

-

Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALS): To determine the molecular weight, degree of substitution, and aggregation state of the conjugate.

-

Functional Assays: To ensure that the biological activity of the protein (e.g., antibody binding) is retained after conjugation.

-

Quantitative Data Summary

The efficiency of this compound bioconjugation can be influenced by several factors. The following table summarizes key parameters and typical outcomes.

| Parameter | Recommended Range | Typical Outcome/Notes | Reference(s) |

| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. Higher pH can lead to maleimide hydrolysis and reaction with amines. | |

| Maleimide:Thiol Molar Ratio | 2:1 to 40:1 | Highly dependent on the biomolecule. Optimization is crucial. Start with 10:1 - 20:1 for antibodies. | |

| Reaction Time | 2 hours to overnight | Longer incubation times can increase yield but also risk of side reactions or protein degradation. | |

| Temperature | 4°C or Room Temp. | Room temperature is generally faster, while 4°C may be preferred for sensitive proteins. | |

| Conjugation Efficiency | 50% - >95% | Varies with reactants and conditions. For a cyclic peptide, 84% efficiency was achieved at a 2:1 molar ratio. For a nanobody, 58% was achieved at 5:1. For specific antibodies, yields can be >95%. | |

| Stability of Thioether Bond | Half-life of days to months | The thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione. Hydrolysis of the succinimide ring can increase stability. |

Mandatory Visualizations

Caption: Experimental workflow for this compound bioconjugation.

Caption: Chemical reaction of this compound with a protein thiol group.

Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a final document.

Caption: Application of a bioconjugate to study a signaling pathway.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| Low Conjugation Yield | - Inactive maleimide (hydrolysis).- Insufficient free thiols (re-oxidation).- Suboptimal pH.- Incorrect molar ratio. | - Prepare maleimide solution fresh in anhydrous solvent.- Degas buffers and work under inert gas.- Ensure pH is between 6.5 and 7.5.- Optimize the maleimide:protein molar ratio. | |

| Protein Aggregation/Precipitation | - Hydrophobic nature of the maleimide reagent.- Suboptimal buffer conditions (pH, ionic strength). | - Use a more water-soluble maleimide reagent if available.- Optimize buffer conditions for protein stability.- Perform conjugation at a lower protein concentration. | |

| Low Protein Recovery after Purification | - Non-specific binding to purification resin.- Precipitation during concentration steps. | - Change the purification method or resin type.- Add stabilizing agents like BSA or glycerol for storage. | |

| Instability of the Conjugate | - Retro-Michael reaction in the presence of endogenous thiols. | - After conjugation, incubate at a slightly higher pH (e.g., 8.5-9.0) to promote hydrolysis of the succinimide ring, which stabilizes the conjugate. |

Conclusion

This compound bioconjugation, and maleimide-thiol chemistry in general, is a robust and versatile strategy for creating well-defined bioconjugates for a multitude of applications in research and drug development. By carefully controlling reaction conditions and thoroughly characterizing the final product, researchers can generate powerful new molecules to advance their scientific goals. The protocols and data presented here provide a comprehensive guide for the successful implementation of this essential bioconjugation technique.

References

Application Notes and Protocols for THP-Mal Labeling of Antibodies for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-based radiopharmaceuticals for Positron Emission Tomography (PET) imaging has revolutionized oncology research and clinical practice. The specific targeting capabilities of monoclonal antibodies (mAbs) combined with the high sensitivity of PET imaging allows for non-invasive visualization and quantification of tumor-associated antigens. A critical component in the development of these imaging agents is the chelator, a molecule that firmly binds the radioactive metal isotope to the antibody.

Tris(hydroxypyridinone), or THP, based chelators have emerged as a promising class of molecules for this purpose. The maleimide-functionalized version, THP-Mal, is particularly suited for site-specific conjugation to antibodies, offering rapid and efficient radiolabeling under mild conditions. This is a significant advantage over traditional chelators that may require harsh reaction conditions that can compromise the integrity and immunoreactivity of the antibody.[1][2][3]

These application notes provide detailed protocols for the conjugation of this compound to antibodies and subsequent radiolabeling with Gallium-68 (⁶⁸Ga) and Zirconium-89 (⁸⁹Zr), two clinically relevant PET isotopes with differing half-lives suitable for imaging molecules with varying biological clearance rates.

Principle of this compound Labeling

The this compound labeling process involves a two-step procedure. First, the this compound chelator is covalently conjugated to the antibody. The maleimide group on the this compound reacts specifically with free thiol (sulfhydryl) groups on the antibody, which are often introduced by reducing the antibody's native disulfide bonds or by engineering a cysteine residue into the antibody sequence. This site-specific conjugation helps to ensure a homogeneous product with preserved antigen-binding affinity.

Following conjugation and purification, the THP-antibody conjugate is then radiolabeled with the desired PET isotope. THP chelators are known for their ability to rapidly complex with radiometals like ⁶⁸Ga at room temperature and neutral pH.[1][4] This "kit-like" labeling potential simplifies the process, reduces preparation time, and minimizes the risk of damaging the antibody. While less documented, THP chelators have also been shown to effectively label antibodies with ⁸⁹Zr under similarly mild conditions.

Diagrams of Key Processes

Caption: Covalent conjugation of THP-Maleimide to an antibody via a thiol-maleimide reaction.

Caption: Experimental workflow from antibody preparation to in vivo PET imaging.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound antibody labeling with ⁶⁸Ga and provide comparative data for ⁸⁹Zr labeling, which predominantly uses the DFO chelator but for which THP is a promising alternative.

Table 1: Gallium-68 (⁶⁸Ga) Labeling Data for THP-Conjugated Molecules

| Parameter | Value | Molecule | Reference |

| Radiochemical Yield | >95% | ⁶⁸Ga-THP-PSMA | |

| >95% | ⁶⁸Ga-THP-mal-J591c-scFv | ||

| Specific Activity | Up to 22 MBq/nmol | ⁶⁸Ga-THP-PSMA | |

| 15-45 MBq/nmol | ⁶⁸Ga-THP-PSMA | ||

| Tumor Uptake | 5.6 ± 1.2 %ID/cm³ (40-60 min) | ⁶⁸Ga-THP-PSMA | |

| 5.4 ± 0.5 %ID/g (90 min) | ⁶⁸Ga-THP-mal-J591c-scFv | ||

| Avg. SUVmax 5.1 (2h) | ⁶⁸Ga-THP-PSMA (human) | ||

| IC₅₀ | 361 ± 60 nM | Ga-THP-PSMA | |

| 31.5 nM (unmodified scFv) | J591c-scFv |

Table 2: Zirconium-89 (⁸⁹Zr) Labeling Data for Comparison

| Parameter | Value | Molecule | Notes | Reference |

| Radiochemical Yield | Quantitative | ⁸⁹Zr-THP-mal-trastuzumab | Specific % not reported | |

| 78.4 ± 11.3% | ⁸⁹Zr-DFO-trastuzumab | Standard DFO method | ||

| Specific Activity | 136.9 ± 22.2 MBq/mg | ⁸⁹Zr-DFO-trastuzumab | Standard DFO method | |

| Tumor Uptake | 17.9 ± 4.7 %ID/g (144h) | ⁸⁹Zr-DFO-trastuzumab | Improved DFO chelator | |

| 28.83 ± 1.33 %ID/g (96h) | ⁸⁹Zr-DFO-trastuzumab | Standard DFO method | ||

| In Vivo Stability | Lower bone uptake than DFO | ⁸⁹Zr-DFO*-trastuzumab | Indicates higher stability | |

| Increased bone uptake over time | ⁸⁹Zr-DFO-trastuzumab | Indicates some in vivo dissociation |

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation with THP-Maleimide

This protocol is designed for site-specific conjugation of this compound to an antibody with an engineered C-terminal cysteine or to native disulfide bonds that have been reduced.

Materials:

-

Antibody (e.g., IgG, scFv) with available thiol groups (1-10 mg/mL)

-

THP-Maleimide (this compound)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

-

Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)

-

Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

-

Reaction tubes (e.g., Protein LoBind tubes)

Procedure:

-

Antibody Preparation (with optional reduction):

-

If the antibody does not have a free cysteine, disulfide bonds can be reduced. Dissolve the antibody in degassed PBS.

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate for 30 minutes at room temperature.

-

Remove excess TCEP using a desalting column (e.g., PD-10) equilibrated with degassed PBS (pH 7.2-7.4).

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

To the prepared antibody solution (1-10 mg/mL in degassed PBS, pH 7.2-7.4), add the this compound stock solution to achieve a 10-20 fold molar excess of this compound to the antibody.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

-

-

Purification of THP-Antibody Conjugate:

-

Remove unconjugated this compound by SEC using a PD-10 column equilibrated with PBS.

-

Collect the protein fractions, which contain the purified THP-antibody conjugate.

-

Determine the protein concentration and store the conjugate at 4°C for short-term use or at -80°C for long-term storage.

-

Protocol 2: Radiolabeling of THP-Antibody Conjugate with Gallium-68 (⁶⁸Ga)

This protocol describes a rapid, room-temperature labeling procedure.

Materials:

-

Purified THP-Antibody conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium bicarbonate (1 M) or Ammonium Acetate (1 M) for buffering

-

Saline for injection

-

Instant thin-layer chromatography (iTLC) strips and a suitable mobile phase (e.g., 50 mM DTPA, pH 4) for quality control

Procedure:

-

Elution of ⁶⁸Ga:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

-

-

Radiolabeling Reaction:

-

In a sterile reaction vial, add the required amount of THP-antibody conjugate (e.g., 5 µg).

-

Add a buffering agent, such as sodium bicarbonate or ammonium acetate, to adjust the pH.

-

Add the ⁶⁸GaCl₃ eluate to the vial. The final pH of the reaction mixture should be between 6.5 and 7.5.

-

Incubate at room temperature for 5 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) using iTLC. The ⁶⁸Ga-THP-antibody conjugate should remain at the origin, while free ⁶⁸Ga will move with the solvent front.

-

An RCP of >95% is typically achieved, and if so, no further purification is required.

-

-

Formulation:

-

If the RCP is acceptable, the final product can be diluted with sterile saline for injection.

-

Protocol 3: Radiolabeling of THP-Antibody Conjugate with Zirconium-89 (⁸⁹Zr)

This protocol is adapted from standard ⁸⁹Zr labeling procedures, modified for the favorable conditions of THP chelators.

Materials:

-

Purified THP-Antibody conjugate

-

⁸⁹Zr-oxalate in 1 M oxalic acid

-

Sodium carbonate (1 M) or HEPES buffer (0.5 M) for pH adjustment

-

PD-10 desalting column

-

iTLC strips and a suitable mobile phase for quality control

Procedure:

-

Preparation of ⁸⁹Zr Solution:

-

Carefully add 1 M sodium carbonate or 0.5 M HEPES buffer to the ⁸⁹Zr-oxalate solution to adjust the pH to 7.0-7.5.

-

-

Radiolabeling Reaction:

-

Add the pH-adjusted ⁸⁹Zr solution to the THP-antibody conjugate in a sterile reaction vial.

-

Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

-

Purification:

-